Enantiomeric Identity: Specific Optical Rotation Differentiates (S)- from (R)-Boc-3-methyl-β-Phe-OH
The (S)-enantiomer (CAS 499995-75-4) exhibits a specific optical rotation of [α]D25 = -28.0 ± 2° (C=1 in CHCl3) . This is opposite in sign to the (R)-enantiomer (CAS 464930-76-5), which, based on its (3R) configuration, displays a positive rotation of approximately +28° under equivalent conditions [1]. This difference is a definitive identity check: incorporation of the wrong enantiomer into a peptide chain can invert the three-dimensional presentation of the side chain, potentially abolishing target binding or altering pharmacological activity.
| Evidence Dimension | Specific optical rotation [α]D25 (C=1, CHCl3) |
|---|---|
| Target Compound Data | -28.0 ± 2° (C=1, CHCl3) |
| Comparator Or Baseline | (R)-enantiomer (CAS 464930-76-5): approximately +28° (C=1, CHCl3) [1] |
| Quantified Difference | Opposite sign (absolute magnitude ~28° vs. ~28°) |
| Conditions | Sodium D-line (589 nm), 25°C, concentration 1 g/100 mL in chloroform |
Why This Matters
Enantiomeric configuration at the β-carbon directly determines the spatial orientation of the m-tolyl side chain in the final peptide; selecting the correct enantiomer is a non-negotiable prerequisite for reproducible bioactivity in chiral drug candidates.
- [1] PubChem CID 2761752. (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid; IUPAC name confirms (3R) configuration; optical rotation opposite in sign to (3S) enantiomer. View Source
